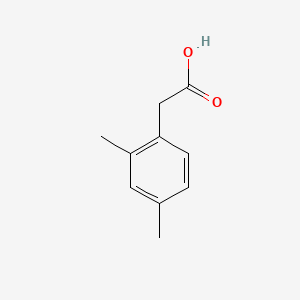

2,4-Dimethylphenylessigsäure

Übersicht

Beschreibung

Synthesis Analysis

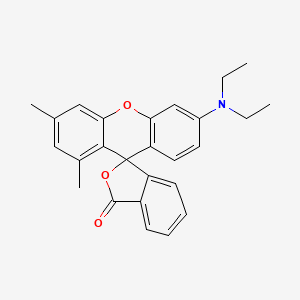

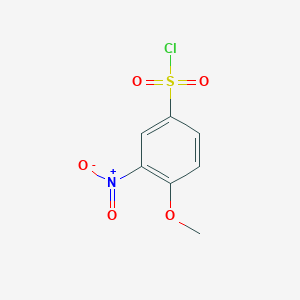

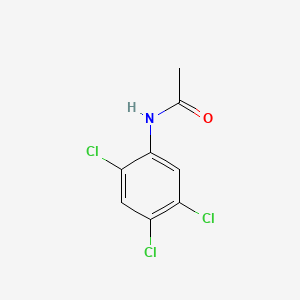

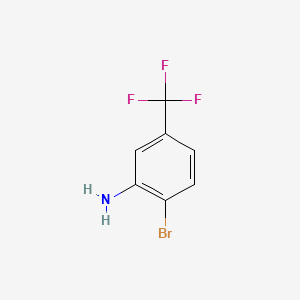

The synthesis of compounds related to 2,4-dimethylphenylacetic acid often involves multi-step chemical processes. For instance, the synthesis of 5,6-dimethylxanthenone-4-acetic acid, which shares the dimethylphenyl motif, includes key steps such as dibromination of 3,4-dimethylbenzoic acid, followed by regioselective coupling and cyclodehydration (Yang & Denny, 2009). Another example is the preparation of 3,4-dimethoxyphenylacetic acid through a Friedel-Crafts reaction, highlighting a methodology that could be applicable to synthesizing 2,4-dimethylphenylacetic acid (Jintao, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-dimethylphenylacetic acid can be elucidated through techniques such as X-ray crystallography. For instance, the study of dimethyl 2,2'-bithiophenedicarboxylates provided insights into the coplanar arrangements and electrostatic stabilization of the structure, which could be relevant for understanding the structural characteristics of 2,4-dimethylphenylacetic acid (Pomerantz, Amarasekara, & Dias, 2002).

Chemical Reactions and Properties

Chemical reactions involving compounds with dimethylphenyl structures often lead to the formation of products with significant biological or chemical properties. For example, the oxidative migration of a methyl group in a reaction mediated by ruthenium and osmium on a dimethylphenylazo compound shows the reactivity and transformation possibilities of the dimethylphenyl group (Acharyya et al., 2003).

Wissenschaftliche Forschungsanwendungen

Pharmakologie

2,4-Dimethylphenylessigsäure: wird in der pharmakologischen Forschung aufgrund ihrer strukturellen Ähnlichkeit mit menschlichen Metaboliten eingesetzt. Sie dient als Vorläufer bei der Synthese komplexerer Verbindungen, die zur Untersuchung von Stoffwechselwegen und Arzneimittelwechselwirkungen im Körper verwendet werden können .

Landwirtschaft

In der Landwirtschaft kann This compound für ihre potenzielle Rolle bei der Synthese von Herbiziden untersucht werden. Ihre Struktur könnte modifiziert werden, um neue Verbindungen mit selektiven Unkrautbekämpfungseigenschaften zu entwickeln, die zu effizienteren und nachhaltigeren landwirtschaftlichen Praktiken beitragen .

Materialwissenschaften

Materialwissenschaftler untersuchen This compound auf ihre potenzielle Verwendung bei der Herstellung neuartiger Polymere. Ihre Phenylessigsäurestruktur könnte in Polymerketten eingebaut werden, um physikalische Eigenschaften wie Steifigkeit, Flexibilität und Widerstandsfähigkeit gegen Abbau zu verändern .

Umweltwissenschaften

Umweltwissenschaftler interessieren sich für This compound aufgrund ihrer biologischen Abbaubarkeit und ihrer Auswirkungen auf die Umwelt. Sie könnte als Modellverbindung dienen, um den Abbau ähnlicher organischer Moleküle in der Umwelt und ihre Wechselwirkung mit ökologischen Systemen zu untersuchen .

Analytische Chemie

In der analytischen Chemie wird This compound als Standard- oder Referenzverbindung in der Chromatographie und Massenspektrometrie verwendet. Sie hilft bei der Kalibrierung von Instrumenten und der Validierung analytischer Methoden zum Nachweis und zur Quantifizierung verwandter Verbindungen .

Biochemische Forschung

Biochemiker verwenden This compound in Proteomik- und Enzymologie-Studien. Sie kann als Substrat oder Inhibitor in enzymatischen Reaktionen wirken und so zum Verständnis von Enzymmechanismen und zur Entdeckung potenzieller therapeutischer Ziele beitragen .

Industrielle Anwendungen

Industriell kann This compound bei der Synthese von Feinchemikalien verwendet werden. Ihre Einarbeitung in verschiedene industrielle Prozesse könnte zur Entwicklung neuer Materialien mit spezifischen gewünschten Eigenschaften führen .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that similar compounds, such as phenylacetic acid derivatives, often interact with various proteins and enzymes in the body .

Mode of Action

It is suggested that similar compounds may react by a nucleophilic substitution at a position on the ring ortho to the carboxyl group or the side chain carrying this group and with the carboxyl group itself .

Biochemical Pathways

It is known that similar compounds can influence various metabolic pathways, including those involved in plant growth regulation .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .

Result of Action

It is known that similar compounds can have various effects, such as influencing plant growth .

Action Environment

It is known that similar compounds can be influenced by factors such as ph and temperature .

Eigenschaften

IUPAC Name |

2-(2,4-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-3-4-9(6-10(11)12)8(2)5-7/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBXCWLRASBZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212698 | |

| Record name | 2,4-Dimethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6331-04-0 | |

| Record name | 2,4-Dimethylphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6331-04-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dimethylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

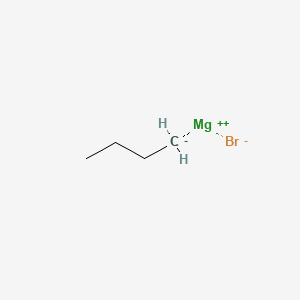

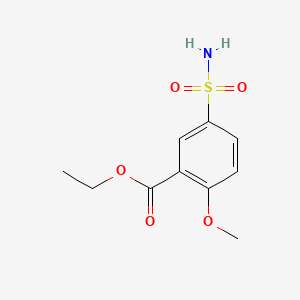

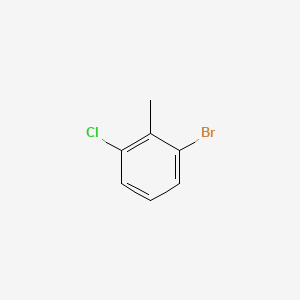

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Dimethylamino)phenyl]methanol](/img/structure/B1265762.png)

![(2s,5r,6s)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1265765.png)

![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1265769.png)